molecular formula C23H24N4O2S B2356554 3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one CAS No. 1024523-15-6

3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one

Cat. No. B2356554
CAS RN: 1024523-15-6
M. Wt: 420.53
InChI Key: TULUWZZNHAKPLJ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bond Studies

  • Research on related compounds, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, has focused on their crystal structures, demonstrating how molecules are linked by hydrogen bonds. This knowledge contributes to understanding the molecular assembly and structural characteristics of such compounds (Abonía et al., 2007).

Chain and Aggregate Formation

  • Similar chemical structures, like 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole, exhibit weak linkage into centrosymmetric tetramolecular aggregates. Such insights are crucial for understanding the formation of molecular aggregates and chains in related chemicals (Portilla et al., 2011).

Synthesis and Structural Analysis

  • The synthesis and structure analysis of related compounds, like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, play a significant role in developing targeted molecules like mTOR targeted PROTAC molecule PRO1. These studies are essential for developing advanced synthetic routes and confirming molecular structures (Zhang et al., 2022).

Spectroscopic and Spectrophotometric Investigations

  • Investigation of related chemical structures, such as 4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, using spectroscopic and crystallographic techniques helps in understanding the tautomeric equilibria and crystal structure, which are vital for the study of molecular properties and interactions (Hayvalı et al., 2010).

Mechanism of Thermal Rearrangements

  • Studies on the thermal rearrangements of related compounds, like tert-butyl methyl ether, provide insights into the mechanisms of chemical transformations at different conditions, which is crucial for understanding the stability and reactivity of such compounds (Jefferson & Warkentin, 1994).

One-Pot Synthesis Techniques

  • Efficient synthesis methods for related compounds, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, showcase advanced techniques in organic chemistry that simplify the synthesis process and enhance yield, which is essential for the production of such complex molecules (Becerra et al., 2021).

Green Synthesis Methods

  • The development of green and efficient synthesis methods for pyranopyrazoles demonstrates the move towards environmentally friendly chemical processes, which is crucial for sustainable development in the field of chemistry (Zolfigol et al., 2013).

properties

IUPAC Name

1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-23(2,3)21-18-19(27(4)26-21)16-11-8-14(12-17(16)20(18)28)25-22(30)24-13-6-9-15(29-5)10-7-13/h6-12H,1-5H3,(H2,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULUWZZNHAKPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=S)NC4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one

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